3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine
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Overview
Description
3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine, also known as NAP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation.
Scientific Research Applications
Beta-Adrenergic Antagonism
Research into erythro- and threo-2-(aryloxy)-1-(2-piperidyl)ethanol derivatives, which share a structural resemblance to "3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine," has shown these compounds to have significant beta-blocking potency, albeit with limited beta1/beta2 selectivity. Modifications to the piperidine ring, such as N-methylation or the introduction of an alkyl chain, were found to impact beta-blocking activity (Mauleón, Pujol, & Rosell, 1988).
Sigma Receptor Binding and Antiproliferative Activity
Studies on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives have indicated potent sigma(1) ligand activities and selectivity, showcasing potential as tools for PET experiments and indicating a role in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines
The synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine has been reported, with a comprehensive conformational study supporting their potential in structural and pharmaceutical research (Csütörtöki et al., 2012).
Prodrug Development for Topical Drug Delivery
Research involving morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has demonstrated the potential of these compounds as prodrugs for enhanced topical delivery, highlighting the role of piperidine derivatives in improving drug formulation and delivery (Rautio et al., 2000).
Mechanism of Action
The molecular basis for the pleiotropic activities of piperidine is based on its ability to regulate multiple signaling molecules . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Safety and Hazards
As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-naphthalen-2-yloxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-6-5-11-20(13-14)19(21)15(2)22-18-10-9-16-7-3-4-8-17(16)12-18/h3-4,7-10,12,14-15H,5-6,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVAEHGABMZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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